2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-nitro-2H-indole
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-nitro-2H-indole is a heterocyclic compound that features both pyrazole and indole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-nitro-2H-indole typically involves the condensation of a pyrazole derivative with an indole derivative under specific reaction conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-nitro-2H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-nitro-2H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-nitro-2H-indole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide
- N-[(3E)-2-(1-Cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)-1-pyrrolidinyl]acetamide
Uniqueness
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-nitro-2H-indole is unique due to its specific combination of pyrazole and indole moieties, which confer distinct biological activities
Properties
CAS No. |
827317-34-0 |
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Molecular Formula |
C11H8N4O2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
5-nitro-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C11H8N4O2/c16-15(17)8-1-2-9-7(5-8)6-11(13-9)10-3-4-12-14-10/h1-6,13H,(H,12,14) |
InChI Key |
IZLPZNCOJLMYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C3=CC=NN3 |
Origin of Product |
United States |
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